molecular formula C9H14N2O2S B14348589 Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester CAS No. 96512-26-4

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester

Cat. No.: B14348589
CAS No.: 96512-26-4
M. Wt: 214.29 g/mol
InChI Key: WPFAXOGAXWFQAT-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester is a chemical compound with a unique structure that includes a carbamic acid ester and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester typically involves the reaction of carbamoyl chlorides with alcohols or the addition of alcohols to isocyanates. Another method includes the reaction of carbonate esters with ammonia . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would typically be optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions.

Scientific Research Applications

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes, inhibiting their activity. This interaction is crucial in its potential use as an enzyme inhibitor in drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid esters and thiazole derivatives. Examples include:

Uniqueness

What sets carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester apart is its unique combination of a carbamic acid ester and a thiazole ring

Properties

CAS No.

96512-26-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

methyl N-(4-tert-butyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5-14-7(10-6)11-8(12)13-4/h5H,1-4H3,(H,10,11,12)

InChI Key

WPFAXOGAXWFQAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)OC

Origin of Product

United States

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